molecular formula C11H13ClO3S B13192909 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B13192909
M. Wt: 260.74 g/mol
InChI Key: UXYAEZRUPCICGF-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₃ClO₃S It is a derivative of naphthalene, specifically modified with a methoxy group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.

    Sulfonylation: The starting material undergoes sulfonylation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the 2-position. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the sulfur atom.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through sulfonylation.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can be harnessed to modify proteins or other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the sulfonyl chloride group.

    5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: Contains a ketone group in addition to the sulfonyl chloride group.

Uniqueness

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring

Properties

Molecular Formula

C11H13ClO3S

Molecular Weight

260.74 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H13ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6,11H,3,5,7H2,1H3

InChI Key

UXYAEZRUPCICGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2)S(=O)(=O)Cl)C=C1

Origin of Product

United States

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